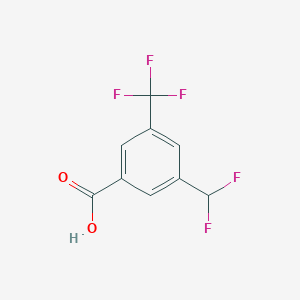

3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid” would be a benzoic acid derivative with difluoromethyl and trifluoromethyl substituents on the benzene ring . Fluorinated compounds, such as this one, are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group, a difluoromethyl group, and a trifluoromethyl group . The presence of fluorine atoms would likely influence the electronic properties of the molecule.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the carboxylic acid group. For example, the compound would likely have a high electronegativity and may form hydrogen bonds .Applications De Recherche Scientifique

Catalyst-Free Decarboxylative Trifluoromethylation

A study by Wang et al. (2017) demonstrated a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation is notable for its practicality and scalability (Wang, Fang, Deng, & Gong, 2017).

Synthesis of Aryl Trifluoromethyl Ketones

Liu et al. (2021) achieved trifluoromethylation of benzoic acids through nucleophilic substitution, providing an efficient method for preparing aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).

Metal-Organic Frameworks for Catalysis

Wu et al. (2017) synthesized novel porous Zn-MOFs using benzoic acid derivatives. These MOFs, when embedded with Ag nanoparticles, showed enhanced catalytic efficiency for the reduction of nitrophenol (Wu et al., 2017).

Cyclopolymerization Applications

Mayershofer et al. (2006) utilized benzoic acid esters for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, indicating potential in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).

Fixation of Multilayered Liquid-Crystalline Complexes

Kishikawa et al. (2008) studied the complexation and photopolymerization of a polymerizable benzoic acid derivative, highlighting its use in creating multilayered liquid-crystalline structures (Kishikawa, Hirai, & Kohmoto, 2008).

Trifluoromethyl-Acyloxylation of Styrenes

Xu and Cai (2020) developed an iron-catalyzed method for trifluoromethyl-acyloxylation of styrenes using benzoic acids. This synthesis of ester-containing organofluorine compounds is significant for its broad substrate scope and moderate yields (Xu & Cai, 2020).

Structural Characterization in Antitubercular Drugs

Richter et al. (2021) characterized the crystal and molecular structures of benzoic acid derivatives as precursors for antitubercular benzothiazinones, highlighting their significance in drug development (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).

Oxidative Trifluoromethylation in Pharmaceuticals

Khan, Buba, and Goossen (2012) discussed the trifluoromethylation of (hetero)arenes, a common structural motif in pharmaceuticals, agrochemicals, and organic materials. This process enhances chemical and physical properties and is crucial in medicinal chemistry (Khan, Buba, & Goossen, 2012).

Photoassisted Degradation in Aqueous Media

Tsukamoto et al. (2019) explored the degradation of trifluoromethyl benzoic acid isomers in water under UVC irradiation. This study is pivotal in understanding the environmental impact and decomposition of fluorinated chemicals (Tsukamoto, Mitsutsuka, Fujimoto, & Zhao, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKRCVGSOFIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)

![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)

![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)

![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2418841.png)